
2-(Benzylamino)but-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylamino)but-3-en-1-ol is an organic compound with the molecular formula C11H15NO It is a derivative of butenol, where a benzylamino group is attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)but-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of but-3-en-1-ol with benzylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial process may also involve purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylamino)but-3-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(benzylamino)but-3-en-1-one.
Reduction: Formation of 2-(benzylamino)butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Benzylamino)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Benzylamino)but-3-en-1-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with the target molecules, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzylamino)butan-1-ol: Similar structure but lacks the double bond.
2-(Phenylamino)but-3-en-1-ol: Similar structure but with a phenyl group instead of a benzyl group.
2-(Benzylamino)but-3-en-2-ol: Similar structure but with the hydroxyl group on the second carbon.
Uniqueness
2-(Benzylamino)but-3-en-1-ol is unique due to the presence of both a benzylamino group and a double bond in its structure. This combination allows for a diverse range of chemical reactions and potential applications. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
50838-63-6 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-(benzylamino)but-3-en-1-ol |
InChI |
InChI=1S/C11H15NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h2-7,11-13H,1,8-9H2 |
Clé InChI |
KWCKHIUONGXJCM-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CO)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


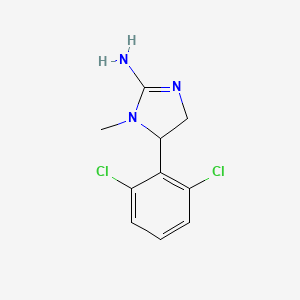
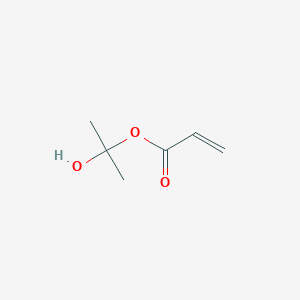
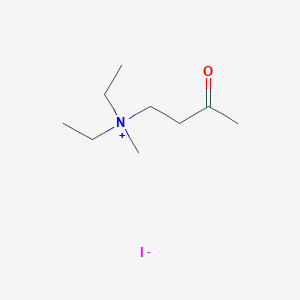

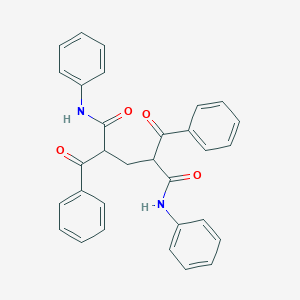

![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
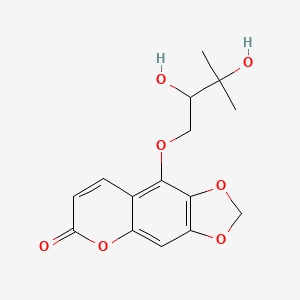
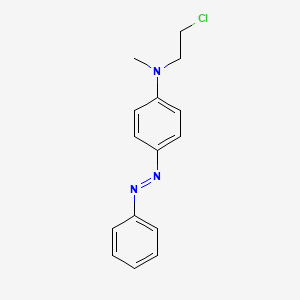


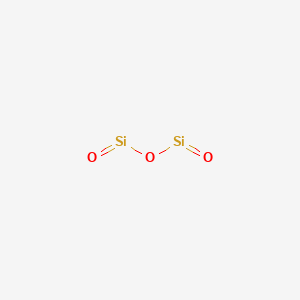
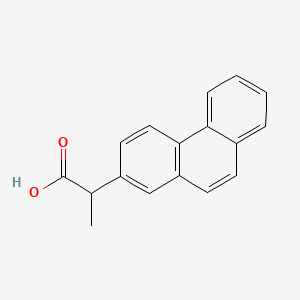
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
